molecular formula C9H9F4NO B1531294 1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol CAS No. 1340387-09-8

1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol

Cat. No. B1531294
M. Wt: 223.17 g/mol
InChI Key: WLZIQLFPKVQSLC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol (TFAP) is a fluorinated amine that is used in a wide range of scientific research applications. It has a unique structure and properties that make it useful in a variety of areas, from organic synthesis to biochemistry. The purpose of

Scientific Research Applications

Stereocontrolled Synthesis

1,1,1-Trifluoro-3-(phenylthio)propan-2-ol, a compound related to the query, has been prepared in high enantiomeric purity through lipase-mediated kinetic resolution. This method provides a highly stereocontrolled access to 1,1,1-trifluoro-2,3-epoxypropane, which can be utilized in further chemical transformations, demonstrating the potential of fluoroorganic compounds in synthetic organic chemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Material Science Applications

Fluorinated polyimides synthesized from multitrifluoromethyl-substituted aromatic diamines exhibit exceptional properties, such as great solubility, excellent thermal stability, and outstanding mechanical properties. These materials also show highly optical transparency and low dielectric constants, making them suitable for applications in electronics and optics (Tao et al., 2009).

Pharmacokinetic Studies

The pharmacokinetic properties of 3-Fluorophenmetrazine (3-FPM), a fluorinated derivative of phenmetrazine, have been studied to understand its behavior in forensic and clinical cases. These studies are crucial for interpreting the effects of new designer drugs on the body (Grumann et al., 2019).

Organic Synthesis and Drug Discovery

Trifluoromethylthiolation and fluoromethylation are important reactions in pharmaceutical and agrochemical compound synthesis. Research has developed shelf-stable, highly reactive electrophilic reagents for trifluoromethylthiolation, enabling the introduction of this functional group into drug molecules under mild conditions, thus enhancing their stability and permeability (Shao et al., 2015).

Photoredox Catalysis

Studies on photoredox catalysis for fluoromethylation of carbon-carbon multiple bonds highlight the development of new protocols for introducing trifluoromethyl (CF3) and difluoromethyl (CF2H) groups into various molecular skeletons. This research is pivotal for creating fluorinated compounds with significant pharmaceutical and agrochemical applications (Koike & Akita, 2016).

properties

IUPAC Name

1,1,1-trifluoro-3-(2-fluoroanilino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-6-3-1-2-4-7(6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLZIQLFPKVQSLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NCC(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-3-[(2-fluorophenyl)amino]propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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